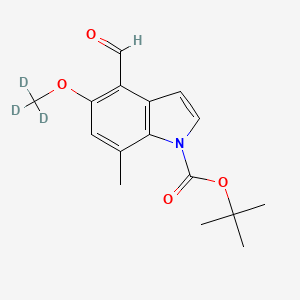

Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate

Description

Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate is a deuterated indole derivative featuring a tert-butyl carbamate protective group at the indole nitrogen (N1), a formyl group at position 4, a methyl group at position 7, and a trideuteriomethoxy group (-OCD₃) at position 5. The tert-butyl group enhances steric protection and solubility in organic solvents, while the formyl group provides a reactive site for further functionalization (e.g., condensation or nucleophilic addition reactions). The trideuteriomethoxy group introduces isotopic labeling, which is critical for metabolic stability studies, pharmacokinetic tracking, and mechanistic investigations via deuterium isotope effects .

Molecular Formula: C₁₆H₁₆D₃NO₄ Molecular Weight: 292.3 g/mol (vs. 289.3 g/mol for the non-deuterated analog) . Key Applications:

- Intermediate in deuterated drug synthesis.

- Isotopic tracer in metabolic pathway studies.

- Substrate for asymmetric catalysis or chiral resolution.

Properties

Molecular Formula |

C16H19NO4 |

|---|---|

Molecular Weight |

292.34 g/mol |

IUPAC Name |

tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate |

InChI |

InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3/i5D3 |

InChI Key |

GCQVVLKDJOMDOY-VPYROQPTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C2=C(C(=C1)C)N(C=C2)C(=O)OC(C)(C)C)C=O |

Canonical SMILES |

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate typically follows a multi-step synthetic route involving:

- Construction of the indole core with appropriate substitution.

- Introduction of the formyl group at the 4-position.

- Incorporation of the trideuteriomethoxy (-OCD3) group at the 5-position.

- Protection of the indole nitrogen as a tert-butyl carbamate (Boc) ester.

The key challenge in the synthesis is the selective incorporation of the trideuteriomethoxy group, which requires the use of deuterated reagents and conditions that preserve the deuterium label.

Stepwise Preparation Outline

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Indole Core Formation | Synthesis of 7-methyl-5-hydroxyindole intermediate | Standard indole synthesis methods (Fischer indole synthesis or modified routes) | Methyl group introduced at 7-position; hydroxyl group at 5-position for further substitution |

| 2. Protection of Indole Nitrogen | Introduction of tert-butyl carbamate (Boc) protecting group | Boc2O (di-tert-butyl dicarbonate), base (e.g., triethylamine), organic solvent (e.g., dichloromethane) | Protects N1 to prevent side reactions |

| 3. Formylation at 4-position | Introduction of aldehyde group | Vilsmeier-Haack reaction (POCl3 + DMF) or alternative formylation protocols | Selective formylation at C4 position |

| 4. Introduction of Trideuteriomethoxy Group | Substitution of 5-hydroxy group with -OCD3 | Methylation using trideuteriomethylating agents such as CD3I (iodomethane-d3) or CD3OTf (trideuteriomethyl triflate) in presence of base | Ensures incorporation of deuterium atoms in methoxy group |

| 5. Purification and Characterization | Isolation of final product | Chromatography, recrystallization | Purity typically >97% |

Detailed Reaction Conditions from Patent Literature

A related patent (WO2014200786A1) provides insights into the reaction conditions for similar indole derivatives, which can be adapted for this compound:

- Solvents: Organic solvents such as tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate are commonly used depending on the step.

- Temperature: Reactions are typically conducted between 25°C and 100°C, with many steps optimized at 60°C to 85°C for durations ranging from 2 to 72 hours.

- Bases: Tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), 4-dimethylaminopyridine (DMAP) are used to facilitate substitution and protection reactions.

- Methylation: For methoxy group introduction, methylating agents (in this case, deuterated methyl sources) are used in stoichiometric excess to ensure complete substitution.

- Deprotection: Removal of the Boc protecting group (if needed) can be achieved using trimethylsilyl iodide (TMSI) under controlled temperatures (-10°C to 25°C) in solvents like acetonitrile or DCM.

Representative Synthesis Table

| Step | Reagents | Solvent | Temperature | Time | Purpose | Notes |

|---|---|---|---|---|---|---|

| 1 | Starting indole precursor | THF or DCM | 25-60°C | 4-12 h | Indole core synthesis | Established synthetic methods |

| 2 | Di-tert-butyl dicarbonate (Boc2O), TEA | DCM | 0-25°C | 1-3 h | N1 protection | Prevents side reactions |

| 3 | POCl3, DMF (Vilsmeier-Haack) | DCM or DMF | 0-40°C | 2-6 h | Formylation at C4 | Controlled to avoid overreaction |

| 4 | CD3I or CD3OTf, base (e.g., K2CO3) | DMF or acetonitrile | 25-80°C | 6-24 h | Trideuteriomethylation | Incorporates deuterium label |

| 5 | Purification | Various | Ambient | - | Isolation | Chromatography or recrystallization |

Research Findings and Considerations

- Purity and Yield: Commercially available samples of this compound report purity levels of approximately 97%, indicating efficient synthetic routes and purification methods.

- Deuterium Incorporation: The use of trideuteriomethylating agents is crucial to achieve the deuterium labeling, which is important for mechanistic studies, pharmacokinetics, or isotope effect investigations.

- Reaction Optimization: Solvent choice and temperature control are critical to maximize yield and prevent side reactions, especially during formylation and methylation steps.

- Safety and Handling: Due to the reactive nature of reagents like POCl3 and CD3I, reactions should be conducted under anhydrous and inert atmosphere conditions with appropriate safety measures.

Summary Table of Key Properties

| Property | Details |

|---|---|

| Molecular Formula | C16H16D3NO4 |

| Molecular Weight | 292.34 g/mol |

| CAS Number | 1481631-52-0 |

| Purity | ≥ 97% (commercial standard) |

| Key Functional Groups | Indole core, formyl (aldehyde), methyl, trideuteriomethoxy (-OCD3), tert-butyl carbamate |

| Common Solvents | THF, DCM, DMF, acetonitrile |

| Typical Reaction Temperatures | 0°C to 85°C |

| Typical Reaction Times | 1 hour to 72 hours depending on step |

Chemical Reactions Analysis

Types of Reactions

Substitution: The trideuteriomethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated as a precursor for the development of novel pharmaceuticals targeting various diseases.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes and receptors involved in metabolic pathways.

Pathways: Modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate with structurally related indole derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Comparisons

Reactivity and Stability

- Deuterium Isotope Effects: The 5-OCD₃ group in the target compound reduces metabolic oxidation rates compared to the non-deuterated 5-OCH₃ analog, as deuterium-carbon bonds are stronger and less prone to enzymatic cleavage .

- Formyl Reactivity: The 4-formyl group undergoes nucleophilic additions (e.g., hydrazone formation) more readily than the 2-oxo group in compound 107, which participates in enolate-mediated cyclopropanation .

- Steric Effects : The tert-butyl group in all analogs shields the N1 position, preventing undesired side reactions and improving crystallinity for X-ray studies (commonly analyzed using SHELX software ).

Research Findings and Trends

- Metabolic Stability : Deuterated analogs like the target compound exhibit prolonged half-lives in vivo due to reduced cytochrome P450-mediated demethylation of the OCD₃ group .

- Synthetic Versatility : The tert-butyl carbamate group is a universal protective strategy across indole derivatives, as seen in imidazole-based analogs (), where it stabilizes intermediates during peptide coupling .

- Crystallographic Utility : SHELX programs () are widely employed to resolve crystal structures of tert-butyl-protected indoles, aiding in conformational analysis and reaction mechanism elucidation .

Biological Activity

Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol. Its structure includes an indole moiety, which is often associated with various biological activities. The presence of a tert-butyl ester and a formyl group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can yield high purity products. The synthetic routes may include the formation of the indole framework followed by functionalization to introduce the tert-butyl and formyl groups.

Enzyme Inhibition

This compound has been implicated as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions, making it essential for further investigation into its binding affinities and mechanisms of action .

Case Studies

In a study focusing on the biological activity of indole derivatives, compounds similar to this compound were evaluated for their cytotoxicity against various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited selective cytotoxic effects, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications on the indole ring significantly influence biological activity. For instance, the introduction of specific substituents can enhance antimicrobial potency or alter enzyme inhibition profiles, highlighting the importance of systematic exploration in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.